3-Sulfanyl-2-(sulfanylmethyl)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid typically involves the reaction of appropriate thiol-containing precursors under controlled conditions. One common method includes the reaction of 3-mercaptopropionic acid with formaldehyde and hydrogen sulfide . The reaction conditions often require a controlled pH and temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers.
Scientific Research Applications
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, particularly in redox biology due to its thiol groups.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and detoxifying effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid involves its thiol groups, which can undergo redox reactions. These reactions are crucial in various biological processes, including the regulation of oxidative stress and detoxification of harmful substances. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid can be compared with other sulfur-containing carboxylic acids, such as:
Cysteine: A naturally occurring amino acid with a thiol group.
3-Mercaptopropionic acid: Similar structure but lacks the additional thiol group.
Dihydroasparagusic acid: Another name for this compound.
The uniqueness of this compound lies in its dual thiol groups, which provide it with distinctive redox properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-sulfanyl-2-(sulfanylmethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-4(6)3(1-7)2-8/h3,7-8H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHAHEQEKNJCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313725 | |
Record name | Dihydroasparagusic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydroasparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7634-96-0 | |
Record name | Dihydroasparagusic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7634-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007634960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroasparagusic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-SULFANYL-2-(SULFANYLMETHYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9JNH9G488 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydroasparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59.5 - 60.5 °C | |
Record name | Dihydroasparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is dihydroasparagusic acid (DHAA) and where is it found?
A: Dihydroasparagusic acid (DHAA) is a naturally occurring dimercaptanic compound first isolated from Asparagus concentrate in 1948. [, ] It is the reduced form of asparagusic acid, a sulfur-containing flavor component found in Asparagus plants. []
Q2: What are some of the biological activities reported for DHAA?
A2: Research suggests that DHAA possesses several interesting biological activities:
- Antioxidant activity: DHAA exhibits significant in vitro antioxidant activity, comparable to Trolox, as demonstrated by DPPH, ABTS, FRAP-ferrozine, and BCB assays. []
- Tyrosinase inhibition: DHAA shows inhibitory activity against tyrosinase, an enzyme involved in melanogenesis and food browning, through a competitive mechanism. []
- Anti-inflammatory effects: DHAA demonstrates anti-inflammatory properties in lipopolysaccharide-activated microglial cells. []
- Antidote for mercury poisoning: DHAA acts as an effective antidote against mercury(II) toxicity in a Saccharomyces cerevisiae model by forming a precipitate with mercury(II). [, ]
Q3: How does DHAA interact with mercury(II) to act as an antidote?
A: DHAA forms a precipitate with mercury(II), effectively reducing the concentration of free mercury ions in solution. The solubility of this precipitate increases with increasing DHAA concentration, suggesting the potential formation of a mercury(II)-DHAA complex. []
Q4: Are there any synthetic routes available for DHAA production?
A: Yes, DHAA can be synthetically produced. Researchers have modified existing protocols to improve DHAA synthesis. [] Additionally, the synthesis of DHAA homologues has also been reported. []
Q5: Has the coordination chemistry of DHAA with transition metals been investigated?
A: Yes, studies have explored the coordination chemistry of DHAA with iron and nickel, revealing various coordination modes and nuclearities. For instance, iron complexes such as Fe26 and Fe24(PMe3)2 have been synthesized and characterized. []
Q6: How do structural modifications of DHAA affect its activity?
A: Introducing hydrophobic functional groups to DHAA significantly reduces its air oxidation activity while enhancing its ability to cleave disulfide bonds in proteins. This suggests that hydrophobization and lipophilization play a crucial role in modulating DHAA's reactivity. [] Additionally, studies on asparagusic acid, dihydroasparagusic acid, and S-acetyldihydroasparagusic acid demonstrate their plant growth inhibitory effects, particularly in etiolated young Asparagus officinalis. []
Q7: What is the impact of DHAA on plant growth?
A: Studies show that DHAA, along with asparagusic acid and S-acetyldihydroasparagusic acid, exhibit plant growth inhibitory effects. [, , , ] For example, DHAA impacts the germination of Pisum sativum cv. Early Alaska. [] Interestingly, it also exhibits synergistic interaction with indoleacetic acid, promoting rooting in mung bean cuttings. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.